![molecular formula C8H10F3NO4 B13463590 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a compound of interest in various fields of scientific research It is characterized by the presence of a pyrrolidine ring substituted with a trifluoroethoxycarbonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with trifluoroethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Pyrrolidine+Trifluoroethoxycarbonyl chloride→1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the trifluoroethoxycarbonyl group and the carboxylic acid group on the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10F3NO4 |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-2-1-5(3-12)6(13)14/h5H,1-4H2,(H,13,14) |
Clave InChI |
GKJHQVZWNYDHCC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C(=O)O)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


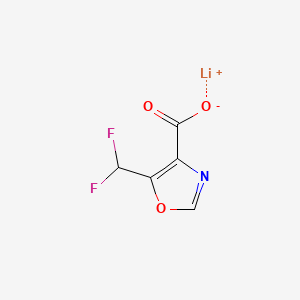

![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
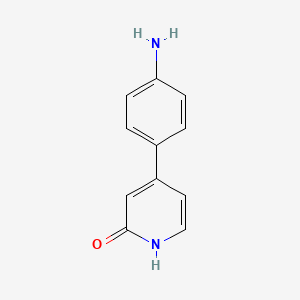
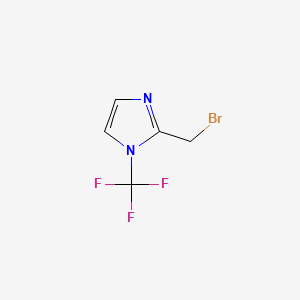
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
amine, carbonic acid](/img/structure/B13463536.png)
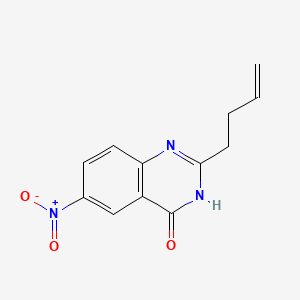
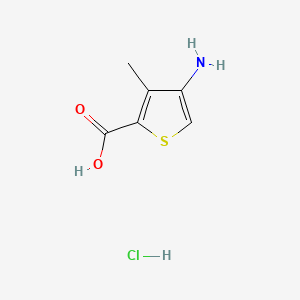
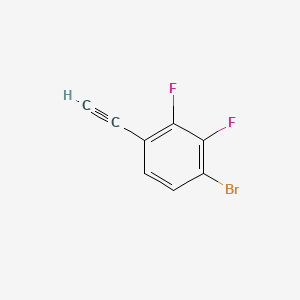
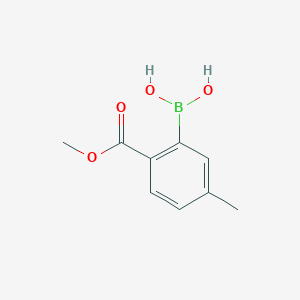
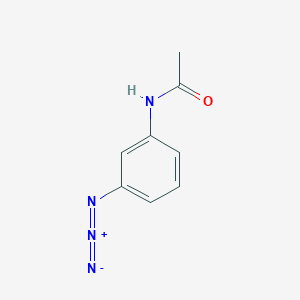
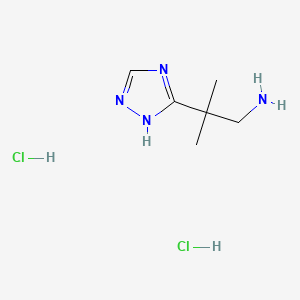
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
